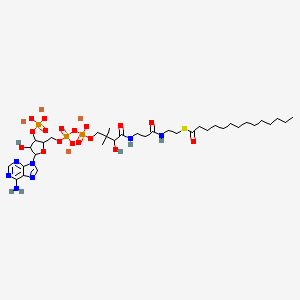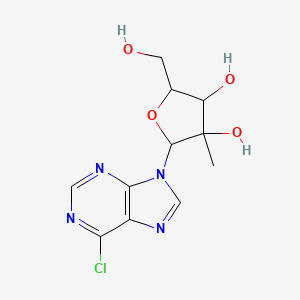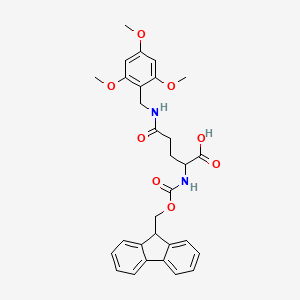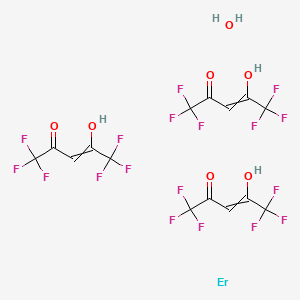
Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C15H5ErF18O7 and a molecular weight of 806.426 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate typically involves the reaction of erbium salts with hexafluoroacetylacetone. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield erbium oxides, while reduction can produce erbium complexes with lower oxidation states .
Aplicaciones Científicas De Investigación
Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other erbium complexes and materials.
Biology: Employed in biological studies to investigate the effects of erbium on biological systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate involves its interaction with molecular targets and pathways in the system. The compound forms stable complexes with various metal ions, which can influence the activity of enzymes and other biological molecules. The hexafluoroacetylacetonate ligands play a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Hexafluoroacetylacetone: A similar compound with the molecular formula .
Copper (II) hexafluoro-2,4-pentanedionate hydrate: Another metal fluorobeta-diketonate complex.
Platinum (II) hexafluoro-2,4-pentanedionate: A platinum-based complex with similar ligands.
Uniqueness
Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate is unique due to the presence of erbium, which imparts specific chemical and physical properties to the compound. Its ability to form stable complexes with various metal ions and its reactivity in different chemical reactions make it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C15H8ErF18O7 |
|---|---|
Peso molecular |
809.45 g/mol |
Nombre IUPAC |
erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H2F6O2.Er.H2O/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;1H2 |
Clave InChI |
WLJRJAVIMPXKRE-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
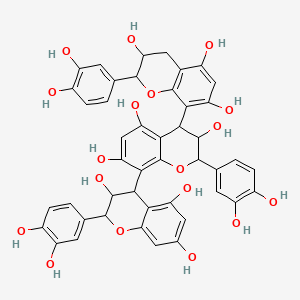
![3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)
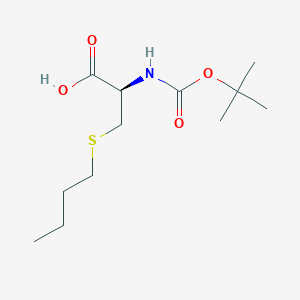
![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)
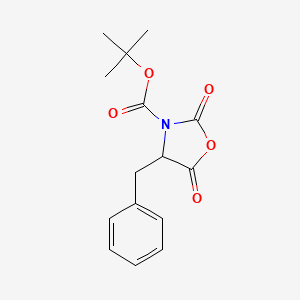
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)

![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)
